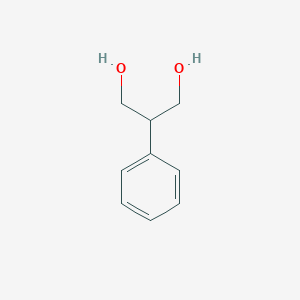
2-Phenyl-1,3-propanediol
Cat. No. B123019
Key on ui cas rn:
1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07884227B2
Procedure details


A solution of 67 gm (0.44 moles) of 2-phenyl-1,3-propanediol, which had been dissolved in a mixture of 80 ml of acetonitrile and 65 ml of toluene at room temperature, was added to a mixture of 600 ml of dry toluene and 140 ml of chlorosulfonyl isocyanate placed in a dry reaction vessel maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes. The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C. and the reaction progress monitored by high performance liquid chromatography (HPLC). Upon completion of reaction, water (1340 ml) was charged into the reaction mixture, increasing the reaction temperature to about 20° C. to about 40° C. The temperature of the reaction vessel was raised to about 45° C. to about 60° C. and the solvent distilled under vacuum until the reaction mixture was homogenous or its volume reduced to about 60 to 80 percent of the original volume of the reaction mixture. Water (670 ml) was then added to the reaction mixture, which was cooled to about 2° C. to about 5° C. and stirred for an hour at that temperature. The product was then filtered and washed with water.






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:10][OH:11])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClS([N:16]=[C:17]=[O:18])(=O)=O.[OH2:19].[C:20](#[N:22])C>C1(C)C=CC=CC=1>[CH:4]1[CH:3]=[CH:2][C:1]([CH:7]([CH2:8][O:9][C:20]([NH2:22])=[O:19])[CH2:10][O:11][C:17]([NH2:16])=[O:18])=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CO)CO
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1340 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a dry reaction vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes
|
|
Duration
|
35 (± 25) min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged into the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increasing the reaction temperature to about 20° C. to about 40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction vessel was raised to about 45° C. to about 60° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent distilled under vacuum until the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (670 ml) was then added to the reaction mixture, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to about 2° C. to about 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an hour at that temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
